N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex heterocyclic compound that contains multiple functional groups, including pyrazine, imidazole, and thiophene. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel drugs.
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c19-22(20,12-2-1-9-21-12)17-6-8-18-7-5-16-13(18)11-10-14-3-4-15-11/h1-5,7,9-10,17H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYXTCXBCUTMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine-imidazole intermediate: This step involves the reaction of pyrazine with imidazole under specific conditions to form the pyrazine-imidazole intermediate.
Attachment of the ethyl linker: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker.
Sulfonamide formation: Finally, the thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Sulfonamide Group Reactions
The thiophene-2-sulfonamide group participates in nucleophilic substitution and coupling reactions, often facilitated by its electron-withdrawing sulfonamide moiety. Key reactions include:
Example : Copper-catalyzed N-arylation with 4-(trifluoromethyl)pyrimidin-2-amine yields derivatives with enhanced biological activity .
Imidazole Ring Modifications
The pyrazinyl-imidazole core undergoes cyclization and functionalization reactions:
Mechanistic Insight : BF₃·Et₂O promotes nitrile addition to triazole intermediates, forming nitrilium species that cyclize into substituted imidazoles .
Thiophene Ring Functionalization
The thiophene moiety engages in cross-coupling and electrophilic substitution:
Example : Suzuki cross-coupling of 5-bromo-thiophene-2-sulfonamide derivatives with aryl boronic acids yields 5-aryl analogs in 37–72% yields .
Ethyl Linker Reactivity
The ethyl spacer between imidazole and sulfonamide enables alkylation and elimination:
Redox Reactions
The compound undergoes oxidation and reduction at multiple sites:
Computational Insights
DFT studies on analogous compounds reveal:
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HOMO-LUMO gaps : 4.1–4.8 eV, indicating moderate reactivity .
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Hyperpolarizability : Up to 8583.80 Hartrees in derivatives with extended π-systems, suggesting nonlinear optical (NLO) potential .
Stability and Degradation
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential as antitubercular agents. A study demonstrated that the compound displayed notable activity against various pathogens, including resistant strains of bacteria, indicating its promise in treating infectious diseases .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. In vitro studies have shown that it can induce cytotoxic effects in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions that optimize yield and regioselectivity. The choice of solvents and reaction conditions significantly influences the outcome. Structure-activity relationship (SAR) studies suggest that modifications to the thiophene or imidazole rings can enhance biological activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound, against multidrug-resistant pathogens. The compound demonstrated significant activity against Staphylococcus aureus strains with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, researchers assessed the cytotoxic effects of this compound on human liver hepatocellular carcinoma (HepG2) cell lines. The results indicated a substantial reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, resulting in the suppression of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have applications in medicinal chemistry.
Imidazole derivatives: Compounds such as metronidazole and clotrimazole share the imidazole ring and have antimicrobial properties.
Pyrazine derivatives: Compounds like pyrazinamide and phenazine are similar in structure and have applications in treating tuberculosis and other infections.
Uniqueness
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Biological Activity
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is an intricate heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound integrates several functional groups: pyrazine, imidazole, and thiophene, which contribute to its unique properties. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazine-Imidazole Intermediate : Pyrazine reacts with imidazole under controlled conditions.
- Attachment of the Ethyl Linker : The intermediate is then reacted with an ethylating agent.
- Sulfonamide Formation : Finally, thiophene-2-sulfonamide is introduced through a sulfonation reaction.
This multi-step process is crucial for achieving high yields and purity of the final product .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various derivatives demonstrated that certain pyrazole derivatives showed effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting tumor growth across different cancer cell lines, such as HeLa and A549. The IC50 values for these compounds ranged from 7.01 μM to 14.31 μM .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HeLa | 99 | 7.01 |
| A549 | 99 | 8.55 |
| MCF-7 | 99 | 14.31 |
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. The presence of the pyrazine and imidazole rings enhances binding affinity to enzymes or receptors involved in critical biological pathways, such as those regulating cell proliferation and apoptosis .
Case Studies
Several case studies have documented the efficacy of structurally related compounds:
- Study on Pyrazolyl-Thiazole Derivatives : This research highlighted the antimicrobial and antioxidant properties of pyrazolyl-thiazole derivatives, demonstrating their potential as multifunctional therapeutic agents .
- Anticancer Evaluations : Another study focused on thiazol-4-one/thiophene-bearing pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines, further emphasizing the relevance of this chemical class in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
